2,3-Di-O-benzyl-4-deoxy-L-fucose

glycosylation protecting group strategy oligosaccharide synthesis

This selectively protected L-fucose derivative (CAS 191036-43-8) features orthogonal benzyl ether protection at C-2 and C-3 with a permanent 4-deoxy modification, enabling regioselective glycosylation at the anomeric center without competing side reactions. Designed for multi-step oligosaccharide assembly, it serves as a protected precursor for 4-deoxy-L-fucose glycosyl donors used in sialyl Lewis X ganglioside analogue synthesis and fucosyltransferase mechanism studies. The 4-deoxy core exhibits 127-fold higher Km than native L-fucose in fucose dehydrogenase assays, making it an essential probe for enzyme inhibition research. Supplied at ≥95% purity. Inquire for bulk pricing.

Molecular Formula C₂₀H₂₄O₄
Molecular Weight 328.4
CAS No. 191036-43-8
Cat. No. B1139972
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,3-Di-O-benzyl-4-deoxy-L-fucose
CAS191036-43-8
Synonyms4,6-Dideoxy-2,3-bis-O-(phenylmethyl)-L-xylo-hexose; 
Molecular FormulaC₂₀H₂₄O₄
Molecular Weight328.4
Structural Identifiers
SMILESCC(CC(C(C=O)OCC1=CC=CC=C1)OCC2=CC=CC=C2)O
InChIInChI=1S/C20H24O4/c1-16(22)12-19(23-14-17-8-4-2-5-9-17)20(13-21)24-15-18-10-6-3-7-11-18/h2-11,13,16,19-20,22H,12,14-15H2,1H3/t16-,19+,20+/m0/s1
Commercial & Availability
Standard Pack Sizes2 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,3-Di-O-benzyl-4-deoxy-L-fucose (CAS 191036-43-8): A Protected 4-Deoxy-L-Fucose Building Block for Glycosylation and Inhibitor Development


2,3-Di-O-benzyl-4-deoxy-L-fucose (CAS 191036-43-8), systematically named 4-deoxy-2,3-di-O-benzyl-L-fucose or 4,6-dideoxy-2,3-bis-O-(phenylmethyl)-L-xylo-hexose, is a synthetic, selectively protected derivative of L-fucose (6-deoxy-L-galactose) . The compound features a benzyl ether protection pattern at the C-2 and C-3 hydroxyl positions and a 4-deoxy modification that replaces the C-4 hydroxyl group with a hydrogen atom [1]. This structural design provides orthogonal deprotection capability in which the benzyl groups can be selectively removed via catalytic hydrogenolysis under conditions that preserve other protecting groups, enabling precise sequential manipulation in multi-step oligosaccharide assembly [2]. The 4-deoxy modification eliminates a stereochemically defined hydroxyl group present in native L-fucose, producing a structural analogue that retains core recognition features for fucose-utilizing enzymes while disrupting specific hydrogen-bonding interactions required for catalytic turnover [1]. The compound is supplied as a research-grade intermediate with a typical purity specification of ≥95% and a molecular weight of 328.4 g/mol (C₂₀H₂₄O₄), with physical form described as either a colorless oil or white solid powder .

Why 2,3-Di-O-benzyl-4-deoxy-L-fucose Cannot Be Replaced by Other L-Fucose Derivatives


Substituting 2,3-di-O-benzyl-4-deoxy-L-fucose with other L-fucose derivatives—including fully protected 2,3,4-tri-O-benzyl-L-fucose, unprotected 4-deoxy-L-fucose, or benzoyl-protected analogues—fundamentally alters the synthetic and functional outcome of the intended application. Fully protected tri-O-benzyl derivatives (CAS 50886-63-8) incorporate a benzyl group at C-4 that blocks access to the 4-position for selective manipulation and eliminates the 4-deoxy pharmacophore required for fucosyltransferase inhibition studies [1]. Conversely, unprotected 4-deoxy-L-fucose (CAS 61244-62-0) lacks the orthogonal benzyl protection at C-2 and C-3, rendering the hydroxyl groups susceptible to undesired side reactions during glycosylation and preventing regioselective oligosaccharide assembly [2]. Benzoyl-protected analogues (e.g., methyl 2,3-di-O-benzoyl-4,6-dideoxy-α-L-xylo-hexopyranoside) employ ester-based protection that is removed under basic conditions incompatible with many glycosylation protocols and provides different stereoelectronic effects that alter glycosyl donor reactivity compared to ether-based benzyl protection [3]. The specific combination of 4-deoxy modification plus orthogonal benzyl protection at C-2 and C-3 is unique to this compound and defines its functional niche in both synthetic glycoscience and mechanistic enzymology [2].

Quantitative Differentiation Evidence: 2,3-Di-O-benzyl-4-deoxy-L-fucose vs. Structural Comparators


Orthogonal Deprotection Capability: Benzyl vs. Benzoyl Protection in 4-Deoxy-L-Fucose Derivatives

2,3-Di-O-benzyl-4-deoxy-L-fucose employs benzyl ether protection at C-2 and C-3, which is orthogonal to ester-based protecting groups such as acetyl, benzoyl, and levulinoyl esters . In contrast, benzoyl-protected 4-deoxy-L-fucose derivatives (e.g., methyl 2,3-di-O-benzoyl-4,6-dideoxy-α-L-xylo-hexopyranoside) utilize ester groups that undergo cleavage under basic conditions, which are incompatible with base-sensitive functionalities (e.g., acetyl esters, some glycosidic linkages) [1]. Benzyl ethers are cleaved via catalytic hydrogenolysis under neutral conditions, enabling their selective removal in the presence of ester protecting groups .

glycosylation protecting group strategy oligosaccharide synthesis

Enzyme Interaction Profile: 4-Deoxy-L-Fucose Core vs. Native L-Fucose as Fucosyltransferase Substrate

The 4-deoxy-L-fucose core (present in 2,3-di-O-benzyl-4-deoxy-L-fucose after deprotection) shows significantly altered enzyme kinetics compared to native L-fucose. In fucose dehydrogenase assays, 4-deoxy-L-fucose (unprotected) exhibited a Km of 786 ± 92 μM and kcat of 26 ± 1 s⁻¹, whereas native L-fucose displayed a Km of 6.2 ± 0.8 μM and kcat of 10 ± 0.3 s⁻¹ [1]. The catalytic efficiency (kcat/Km) for 4-deoxy-L-fucose was 4.0 × 10⁴ M⁻¹ s⁻¹, representing a 37.5-fold reduction compared to L-fucose (1.5 × 10⁶ M⁻¹ s⁻¹). This kinetic impairment stems from the loss of the C-4 hydroxyl group, which eliminates a critical hydrogen-bonding interaction required for efficient catalysis [1].

fucosyltransferase enzyme kinetics inhibitor development

Synthetic Pathway Differentiation: Protected 4-Deoxy-L-Fucose Building Block vs. Unprotected 4-Deoxy-L-Fucose in Multi-Step Synthesis

2,3-Di-O-benzyl-4-deoxy-L-fucose serves as a protected precursor for generating methyl 4-deoxy-1-thio-β-L-fucopyranoside, a glycosyl donor used in sialyl Lewis X ganglioside analogue synthesis [1]. In the published synthetic route, 2-(trimethylsilyl)ethyl 2,3-di-O-benzoyl-4-O-(phenoxy)thiocarbonyl-β-L-fucopyranoside was reduced, selectively deprotected, acetylated, converted to the methyl thioglycoside, and then underwent replacement of benzoyl groups by benzyl groups to yield the protected methyl 3- and 4-deoxy-1-thio-β-L-fucopyranosides [1]. In contrast, unprotected 4-deoxy-L-fucose (CAS 61244-62-0) cannot be directly employed in this donor synthesis because the free C-2 and C-3 hydroxyls would undergo uncontrolled reactions during thioglycoside formation, producing complex product mixtures rather than defined donors [1].

protected building block glycosyl donor synthesis thioglycoside preparation

Physical Form and Purity Specifications: Comparative Vendor Data for 2,3-Di-O-benzyl-4-deoxy-L-fucose

Commercially available 2,3-di-O-benzyl-4-deoxy-L-fucose (CAS 191036-43-8) is supplied with documented purity specifications that enable reproducible experimental outcomes. Multiple vendors report a minimum purity of 95%, with the compound described as either a clear colorless liquid or white solid powder . Physical characterization data include calculated density (1.17 g/cm³), boiling point (465.996 °C at 760 mmHg, calculated), and refractive index (1.578, calculated) . In contrast, unprotected 4-deoxy-L-fucose (CAS 61244-62-0, MW 148.16) is supplied as white crystals with different handling and storage requirements, lacking the orthogonal protection necessary for multi-step synthesis . Fully protected 2,3,4-tri-O-benzyl-L-fucose is available with different physical properties (crystalline solid) and higher molecular weight (450.57 g/mol), reflecting its distinct protection pattern .

procurement quality control vendor comparison

Regioselective Manipulation Capability: C-4 Free Hydroxyl Absence in 4-Deoxy Derivatives

2,3-Di-O-benzyl-4-deoxy-L-fucose features a 4-deoxy modification that eliminates the C-4 hydroxyl group present in native L-fucose and its fully protected analogues. In 2,3,4-tri-O-benzyl-L-fucose, all three hydroxyl positions (C-2, C-3, and C-4) are benzyl-protected, requiring sequential deprotection steps to access specific positions for functionalization [1]. The 4-deoxy modification in 2,3-di-O-benzyl-4-deoxy-L-fucose permanently removes the C-4 hydroxyl, simplifying the protection/deprotection scheme by reducing the number of hydroxyl groups from three to two [2]. This structural simplification is particularly valuable when C-4 functionality is not required for downstream applications, such as in fucosyltransferase inhibitor development where the C-4 hydroxyl absence is mechanistically significant [2][3].

regioselective synthesis deoxygenation protecting group strategy

Optimal Application Scenarios for 2,3-Di-O-benzyl-4-deoxy-L-fucose Based on Differentiated Evidence


Multi-Step Oligosaccharide Synthesis Requiring Orthogonal Deprotection

The orthogonal deprotection capability of benzyl ether groups at C-2 and C-3 enables their selective removal via catalytic hydrogenolysis under neutral conditions, leaving ester-based protecting groups (e.g., acetyl, benzoyl) intact . This property makes 2,3-di-O-benzyl-4-deoxy-L-fucose particularly suitable for complex oligosaccharide assembly where sequential, chemoselective deprotection steps are required to expose specific hydroxyl groups for regioselective glycosylation. The 4-deoxy modification reduces the number of hydroxyl positions requiring protection from three to two, simplifying the overall synthetic scheme [1].

Preparation of 4-Deoxy-L-Fucose-Derived Glycosyl Donors for Sialyl Lewis X Analogue Synthesis

2,3-Di-O-benzyl-4-deoxy-L-fucose serves as a protected precursor for generating methyl 4-deoxy-1-thio-β-L-fucopyranoside, a glycosyl donor employed in the synthesis of sialyl Lewis X ganglioside analogues [2]. The benzyl protection at C-2 and C-3 ensures that the thioglycoside donor is generated in a controlled manner, enabling subsequent stereoselective α-fucosylation reactions. The 4-deoxy modification produces a modified α-L-fucopyranose residue in the final ganglioside analogue, which is essential for structure-activity relationship studies of selectin-mediated adhesion [2].

Synthesis of Fucosyltransferase Inhibitor Probes and Mechanistic Substrates

Following deprotection of the benzyl groups, the 4-deoxy-L-fucose core exhibits a 127-fold higher Km (786 ± 92 μM) and 37.5-fold lower catalytic efficiency (kcat/Km = 4.0 × 10⁴ M⁻¹ s⁻¹) compared to native L-fucose in fucose dehydrogenase assays [3]. These kinetic parameters establish 4-deoxy-L-fucose as a competitive inhibitor or poor substrate for fucose-utilizing enzymes rather than a metabolically competent replacement. 2,3-Di-O-benzyl-4-deoxy-L-fucose is therefore an essential protected precursor for synthesizing 4-deoxy-L-fucose-containing probes designed to investigate fucosyltransferase mechanism and inhibition .

Regioselective Functionalization for Deoxy-L-Fucose-Containing Glycoconjugates

The C-2 and C-3 benzyl protection in 2,3-di-O-benzyl-4-deoxy-L-fucose leaves the anomeric C-1 hydroxyl available for activation as a glycosyl donor (e.g., fluoride, trichloroacetimidate, thioglycoside) while the C-4 position is permanently deoxygenated [1]. This protection pattern enables regioselective glycosylation at the anomeric center without competing reactions at C-2 and C-3, and eliminates the need for C-4 protection/deprotection steps. The compound is particularly suited for applications requiring selective introduction of a 4-deoxy-L-fucosyl moiety into glycoconjugates for biological evaluation [2].

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